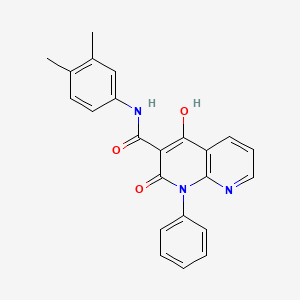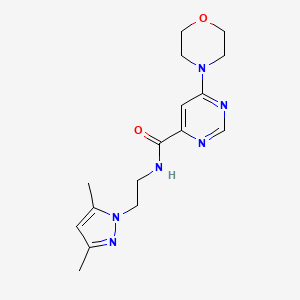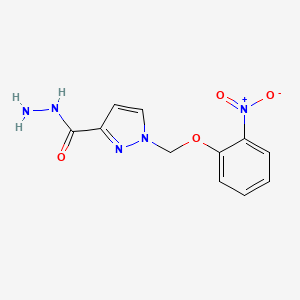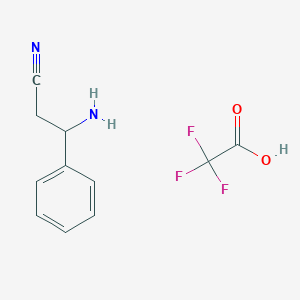![molecular formula C17H13F3N4O B2582736 4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 338968-37-9](/img/structure/B2582736.png)
4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide (4M-TQ) is a versatile reagent that has been widely used in various scientific research applications. It is a carbonyl compound that is derived from benzene and is commonly used as an intermediate in the synthesis of other compounds. 4M-TQ is known for its unique properties, such as its ability to form stable complexes with metal ions, its high reactivity, and its ability to act as a catalyst in various reactions. In addition, 4M-TQ has been found to have a number of biochemical and physiological effects, which makes it a useful tool for scientific research.
Applications De Recherche Scientifique
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline and its derivatives, including 4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide, have been extensively studied for their potential in medicinal chemistry. These compounds have shown a broad spectrum of pharmacological actions such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activity. Their versatility as a scaffold in the design of biologically active compounds highlights their importance in drug development and organic synthesis (Ramli, Moussaif, Karrouchi, & Essassi, 2014).
Applications in Organic Materials and Nanoscience
Quinoxaline derivatives, particularly those related to hexaazatriphenylene (HAT) frameworks, have found applications in the development of organic materials and nanoscience. They serve as building blocks in molecular, macromolecular, and supramolecular systems for a variety of applications including semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and the creation of nano and microstructures. This underlines their critical role in advancing material science and technology (Segura, Juárez, Ramos, & Seoane, 2015).
Anticorrosive Properties
Quinoxaline derivatives have demonstrated reasonable effectiveness as anticorrosive materials. Their capability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in protecting metals against corrosion. This application is significant in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Antibacterial and Antimicrobial Activities
Modifying the quinoxaline structure has enabled the development of derivatives with a wide variety of biomedical applications, particularly in antimicrobial activities. This includes chronic and metabolic diseases treatment, showcasing the chemical versatility and therapeutic potential of quinoxaline derivatives in addressing bacterial infections and managing diseases (Pereira et al., 2015).
Propriétés
IUPAC Name |
4-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-10-6-8-11(9-7-10)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCZGXVSOJTABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate](/img/structure/B2582653.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2582655.png)

![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)

![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2582666.png)

![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2582672.png)


![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2582676.png)